1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride
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Overview
Description
1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride is a synthetic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 3-methylpyrazole with ethyl bromide under basic conditions to form the ethylated product. This intermediate is then reacted with 2-ethyl-4-methylpyrazole-3-carbaldehyde in the presence of a reducing agent to yield the final amine product. The hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products
Oxidation: Corresponding pyrazole ketones or carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- Pyraflufen-ethyl
- 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride
Uniqueness
1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride stands out due to its unique substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H22ClN5 |
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Molecular Weight |
283.80 g/mol |
IUPAC Name |
1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-5-17-9-12(11(4)16-17)14-8-13-10(3)7-15-18(13)6-2;/h7,9,14H,5-6,8H2,1-4H3;1H |
InChI Key |
MJNJGDSQTVZKFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=C(C=NN2CC)C.Cl |
Origin of Product |
United States |
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